5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H2BrClN4. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild reaction conditions, often using organohypervalent iodine reagents such as iodobenzene diacetate in methanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes. These methods are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Studies: It is employed in studies investigating the biological activities of triazolopyrazine derivatives, including their antimicrobial and anticancer properties.
Chemical Research: The compound serves as a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: This compound shares a similar triazolopyrazine core but has different substituents, leading to distinct chemical and biological properties.
5-Chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines: These compounds have a similar triazole ring structure but differ in their specific substituents and biological activities.
Uniqueness
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H |
InChI Key |
GDQKDIQAZGWPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Cl)Br |
Origin of Product |
United States |
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